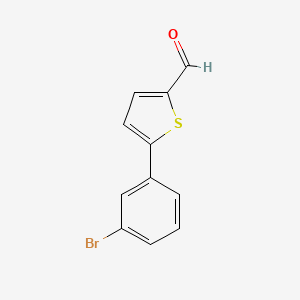

5-(3-Bromophenyl)thiophene-2-carbaldehyde

Descripción general

Descripción

The compound "5-(3-Bromophenyl)thiophene-2-carbaldehyde" is a brominated thiophene derivative, which is a class of compounds known for their interesting chemical and physical properties. Thiophene derivatives are often studied for their potential applications in materials science, including organic electronics and photovoltaics due to their conjugated systems and ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a regioselective synthesis approach was used to create a related compound, "5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde," utilizing a chemo- and regioselective Br/Li exchange reaction, which is a multi-step process with an overall yield of 33% . Similarly, the preparation of "5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone" involves the formation of hydrogen bonds, which could be a relevant technique in the synthesis of bromophenyl thiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the structure of "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" was determined using this method . This suggests that similar analytical techniques could be applied to determine the molecular structure of "5-(3-Bromophenyl)thiophene-2-carbaldehyde."

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, "5-Chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes" were prepared using the Sommelet and Krohnke reactions and were shown to participate in the Doebner reaction with malonic acid . Photochemical synthesis is another reaction pathway, as demonstrated by the conversion of halogenothiophenes into phenyl derivatives upon irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary significantly. Photophysical studies of a related compound showed variations in extinction coefficients and quantum yields in different solvents, indicating solvent-dependent properties . The synthesis of "1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene" revealed its UV-vis absorption and photoluminescence properties, which are important for applications in optoelectronic devices .

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

-

Material Science

-

Optical Chemosensors

- Heterocyclic aldehydes, including those based on the thieno[3,2-b]thiophene core, have been reported in the literature as ion chemosensors .

- These compounds show a variety of optical properties and their reactivity allows them to yield a wide range of more complex compounds .

- Preliminary chemosensory studies for the synthesized heterocyclic aldehydes in the presence of selected cations were performed, in solution, to determine their potential application as optical chemosensors .

-

Synthesis of Complex Compounds

- Heterocyclic aldehydes, including those based on the thieno[3,2-b]thiophene core, show a variety of optical properties and their reactivity allows them to yield a wide range of more complex compounds .

- These compounds have applications in areas such as medicinal, materials, and supramolecular chemistry .

-

Ion Optical Chemosensors

- Recently, heterocyclic aldehydes have been reported in the literature as ion chemosensors .

- This work reports the synthesis and characterization of two heterocyclic aldehydes based on the thieno[3,2-b]thiophene core, by Suzuki coupling .

- Preliminary chemosensory studies for the synthesized heterocyclic aldehydes in the presence of selected cations were also performed, in solution, in order to determine their potential application as optical chemosensors .

-

Preparation of Fluorinated Derivatives

-

Organic Field-Effect Transistors (OFETs)

-

Voltage-Gated Sodium Channel Blocker

-

Synthesis of More Complex Compounds

-

Synthesis of Heterocyclic Aldehydes

- This work reports the synthesis and characterization of two heterocyclic aldehydes based on the thieno[3,2-b]thiophene core, by Suzuki coupling .

- Preliminary chemosensory studies for the synthesized heterocyclic aldehydes in the presence of selected cations were also performed, in solution, in order to determine their potential application as optical chemosensors .

-

Preparation of Fluorinated Derivatives

-

Bromination with N-Bromosuccinimide (NBS)

Propiedades

IUPAC Name |

5-(3-bromophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSNNXGBKLEJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393818 | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromophenyl)thiophene-2-carbaldehyde | |

CAS RN |

38401-72-8 | |

| Record name | 5-(3-Bromophenyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)